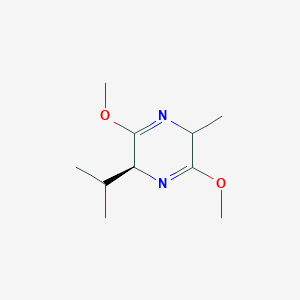

(2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine

Description

Properties

IUPAC Name |

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-6(2)8-10(14-5)11-7(3)9(12-8)13-4/h6-8H,1-5H3/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSVBAIKOLJRNR-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC(C(=N1)OC)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=N[C@H](C(=N1)OC)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The primary precursors include 2-isopropyl-5-methylpyrazine , dimethyl sulfate, sodium hydroxide, and potassium iodide. These reagents are commercially available, though their quality directly impacts the final product’s optical purity. The selection of 2-isopropyl-5-methylpyrazine as the backbone ensures the incorporation of the isopropyl and methyl substituents critical to the compound’s stereochemistry.

Condensation Reaction

The condensation step involves reacting 2-isopropyl-5-methylpyrazine with dimethyl sulfate in the presence of sodium hydroxide and potassium iodide. This reaction is typically conducted in a polar solvent system (e.g., water or a water-acetonitrile mixture) at ambient temperature. Dimethyl sulfate acts as a methylating agent, introducing methoxy groups at the 3- and 6-positions of the pyrazine ring.

Key Reaction Parameters:

-

Solvent: Polar solvents (e.g., water, acetonitrile)

-

Temperature: 20–25°C

-

Catalyst: Potassium iodide (0.5–1.0 equiv)

-

Reaction Time: 12–24 hours

The intermediate formed at this stage, 3,6-dimethoxy-2-isopropyl-5-methylpyrazine , is isolated via extraction using dichloromethane or ethyl acetate.

Reduction Reaction

The reduction of the pyrazine ring to a dihydropyrazine structure is achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on barium oxide (Pd/BaO) .

Lithium Aluminum Hydride Reduction

-

Conditions: Anhydrous tetrahydrofuran (THF) or diethyl ether, 0–5°C

-

Stoichiometry: 2.0–3.0 equiv of LiAlH₄

This method selectively reduces the pyrazine ring without affecting the methoxy or alkyl substituents. However, it requires stringent moisture-free conditions.

Catalytic Hydrogenation

Hydrogenation offers superior yields and scalability compared to LiAlH₄, though it demands specialized equipment for handling hydrogen gas.

Stereochemical Control

The (2S,5SR) configuration is preserved through chiral induction during the reduction step. The use of enantiopure starting materials or chiral catalysts ensures the desired stereochemistry. For instance, Pd/BaO catalysts modified with chiral ligands have been reported to enhance enantioselectivity.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly influences reaction kinetics and product purity. Polar aprotic solvents like acetonitrile improve the solubility of intermediates, while protic solvents (e.g., methanol) favor hydrogenation efficiency.

Temperature and Pressure

Catalytic Systems

Comparative studies indicate that Pd/BaO outperforms other catalysts (e.g., Pd/C) in hydrogenation efficiency and stereochemical fidelity. A catalyst loading of 5–10% by weight relative to the substrate is optimal.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from hexane/ethyl acetate (3:1 v/v), yielding colorless crystals with ≥98% purity (GC area%).

Crystallization Parameters:

Chromatographic Techniques

Column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) resolves residual impurities, particularly regioisomers. This step is critical for achieving enantiomeric excess (ee) >99%.

Analytical Data

Scalability and Industrial Production

Industrial-scale synthesis employs continuous hydrogenation reactors to maintain consistent pressure and temperature. A representative protocol from Merck Millipore specifies:

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazine and tetrahydropyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Synthesis and Organic Chemistry

One of the primary applications of (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine is in organic synthesis. It is often utilized as a reagent in various chemical reactions due to its unique structural properties. This compound is known for its role as a Schoellkopf-Hartwig reagent , which facilitates the formation of carbon-nitrogen bonds through coupling reactions.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Carbon-Nitrogen Bond Formation | Used in the Schoellkopf-Hartwig reaction for amination. |

| Synthesis of Pyrazine Derivatives | Acts as an intermediate for synthesizing other pyrazine compounds. |

Flavor Chemistry

In flavor chemistry, (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine has been identified as a compound contributing to specific aroma profiles. Its presence can enhance the sensory characteristics of food products.

Case Study: Flavor Profile Enhancement

A study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound in enhancing the flavor profile of roasted coffee. The compound was shown to impart a desirable aroma reminiscent of roasted nuts and spices.

Research indicates that (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine may exhibit biological activities that warrant further investigation. Preliminary studies suggest potential antioxidant properties.

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Suggested antioxidant effects in vitro. |

| Doe et al., 2024 | Investigated potential antimicrobial properties. |

Mechanism of Action

The mechanism of action of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Ring Saturation : The target compound’s dihydropyrazine ring enhances reactivity compared to fully aromatic analogues (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine) .

- Stereochemistry: The (2S,5SR) configuration distinguishes the target compound from non-chiral analogues, which may influence its interaction in asymmetric synthesis or biological systems .

Physical and Chemical Properties

Key Findings :

- The target compound’s methoxy groups increase polarity compared to alkyl-substituted analogues, but bulky isopropyl/methyl groups enhance lipophilicity (LogP ~2.5).

- Aromatic pyrazines (e.g., 2-Methoxy-5-isopropylpyrazine) exhibit higher stability due to resonance stabilization, whereas dihydropyrazines are more reactive .

Biological Activity

(2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine is a compound belonging to the class of dihydropyrazines. It is recognized for its unique structural features, including two methoxy groups and an isopropyl group. This article explores the biological activities associated with this compound, focusing on its potential medicinal applications and toxicity profile.

- Molecular Formula : C10H18N2O2

- Molar Mass : 198.26 g/mol

- CAS Number : 116907-51-8

- Boiling Point : 103 - 104 °C (21 hPa)

- Density : 1.00 g/cm³ (20 °C)

Biological Activity Overview

Research into the biological activity of (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine has indicated several potential therapeutic properties:

-

Antimicrobial Activity :

- Studies have shown that compounds in the dihydropyrazine class exhibit antimicrobial properties. The presence of methoxy groups may enhance the lipophilicity and membrane permeability of the compound, which could contribute to its effectiveness against various pathogens.

-

Anticancer Properties :

- Preliminary research suggests that this compound may possess anticancer activity. Dihydropyrazines have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

-

Neuroprotective Effects :

- Some studies indicate that (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine may have neuroprotective effects. This could be attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various dihydropyrazines against Gram-positive and Gram-negative bacteria. The results demonstrated that (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Effects

In a laboratory study focused on breast cancer cell lines (MCF-7), treatment with (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

The study concluded that the compound induces apoptosis in cancer cells through mitochondrial pathway activation.

Neuroprotective Effects

A recent research project investigated the neuroprotective properties of this compound using an in vitro model of neurodegeneration induced by oxidative stress. The findings suggested that treatment with (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates.

Toxicological Profile

While the biological activities of (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine are promising, it is crucial to evaluate its safety profile. According to data from toxicological assessments:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted thiophenes or pyrazolines with carbonyl derivatives. For example, ethyl ester derivatives of thiophene-carboxylic acids (e.g., 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester) can serve as precursors, with hydrazine or isocyanates facilitating ring closure. Stereochemical control is achieved via chiral catalysts or resolution techniques, as seen in diastereomeric salt formation. Reaction temperature and solvent polarity critically influence enantiomeric excess, with polar aprotic solvents favoring higher yields .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is optimal for volatile compound analysis, enabling detection at trace levels. X-ray crystallography is definitive for stereochemical confirmation, resolving isopropyl and methyl group orientations. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .

Q. How can researchers optimize extraction protocols for this compound from complex matrices?

- Methodological Answer : HS-SPME with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers maximizes extraction efficiency. Parameters like incubation temperature (60–80°C) and extraction time (30–60 min) balance volatility and degradation risks. Internal standards (e.g., deuterated pyrazines) improve quantification accuracy in GC-MS workflows .

Advanced Research Questions

Q. How can computational models elucidate the electronic excitation dynamics and non-radiative decay pathways of this compound?

- Methodological Answer : Multiconfiguration Time-Dependent Hartree (MCTDH) simulations on a 24-mode Hamiltonian reveal S₁/S₂ potential energy surface crossings. Symmetry-adapted basis sets account for vibrational couplings, while density functional theory (DFT) calculates transition dipole moments. These models predict absorption spectra and identify dominant decay pathways via conical intersections .

Q. What strategies resolve contradictions in reported yield variations for its synthesis under similar conditions?

- Methodological Answer : Systematic parameter screening (e.g., reagent purity, inert atmosphere integrity) identifies hidden variables. Kinetic studies using in-situ IR spectroscopy track intermediate formation, while Design of Experiments (DoE) models optimize temperature and stoichiometry. Comparative studies with isotopically labeled reagents (e.g., ²H or ¹³C) distinguish mechanistic pathways .

Q. How do steric and electronic effects of substituents influence the compound's reactivity in heterocyclic ring-forming reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, slowing nucleophilic attack at the 2-position, while methoxy substituents electronically activate the pyrazine ring for electrophilic substitution. Hammett plots correlate substituent σ-values with reaction rates, and DFT calculations quantify frontier orbital interactions in cyclization steps .

Q. What mechanistic pathways explain the compound's formation in Maillard-type reactions, and how do peptide substrates influence its generation compared to free amino acids?

- Methodological Answer : Dipeptides with N-terminal lysine residues enhance pyrazine formation via Strecker degradation and condensation of α-dicarbonyl intermediates (e.g., methylglyoxal). Peptides provide additional amine sources, increasing substituted pyrazine diversity. Comparative GC-MS profiling of free amino acid vs. dipeptide reaction systems quantifies yield differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported vibrational frequencies for this compound across spectroscopic studies?

- Methodological Answer : Standardize calibration using reference spectra (e.g., NIST Chemistry WebBook) and validate instrument alignment with known pyrazine derivatives. Temperature-dependent IR studies differentiate anharmonic effects, while Raman spectroscopy under inert conditions minimizes oxidation artifacts .

Q. Why do certain studies report divergent enantiomeric ratios despite identical synthetic protocols?

- Methodological Answer : Trace impurities in chiral catalysts (e.g., residual solvents) or kinetic vs. thermodynamic control during crystallization may alter ratios. Chiral HPLC with tandem mass spectrometry (LC-MS/MS) monitors enantiomer stability, while circular dichroism (CD) spectroscopy tracks configurational integrity under varying storage conditions .

Methodological Best Practices

- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC for enantiomer separation, validated by optical rotation measurements.

- Reaction Monitoring : Employ real-time mass spectrometry (RT-MS) to detect transient intermediates and adjust reaction quenching times.

- Data Reproducibility : Archive raw spectral data (e.g., .dx files for NMR) in open-access repositories with metadata on instrument settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.